molecular formula C20H23FN2O5S B2651461 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide CAS No. 922014-46-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide

Cat. No.: B2651461
CAS No.: 922014-46-8
M. Wt: 422.47
InChI Key: ZMSAUJFBSYOMCB-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is an intricate synthetic compound, characterized by its unique molecular structure. The compound finds its significance in various fields such as chemistry, biology, medicine, and industrial applications due to its notable chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide generally involves multiple steps:

  • Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline Core: : Starting with a precursor such as 6,7-dimethoxyphthalide, followed by reduction and cyclization.

  • Sulfonylation: : Reacting the isoquinoline core with a sulfonyl chloride derivative under basic conditions.

  • Attachment of the Ethyl Linker: : Through an alkylation reaction.

  • Amidation: : Final coupling with 2-fluorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yield and purity:

  • Use of automated reactors for precise temperature and pressure control.

  • Solvent optimization to enhance reaction rates and simplify purification.

  • Catalysts and additives to improve efficiency and selectivity of reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative modifications on the isoquinoline ring.

  • Reduction: : Potential reduction of the sulfonyl group under specific conditions.

  • Substitution: : Aromatic substitutions on the fluorobenzamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles.

Major Products

Reactions typically yield modified analogs of the parent compound with altered biological properties, which are often used in further research applications.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound’s unique structure makes it a potential candidate for catalyzing certain organic reactions.

  • Molecular Probes: : Used in studying binding interactions due to its distinct functional groups.

Biology and Medicine

  • Pharmacological Studies: : Evaluated for its potential as a therapeutic agent due to its bioactivity.

  • Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes, making it a valuable tool in biochemistry.

Industry

  • Chemical Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.

  • Material Science: : Studied for its properties in forming novel materials with specific functionalities.

Mechanism of Action

Molecular Targets

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide interacts primarily with certain proteins or enzymes, potentially inhibiting their function through binding at active sites.

Pathways Involved

In biological systems, this compound might influence signaling pathways by modifying enzyme activity, which can lead to downstream effects impacting cell function and behavior.

Comparison with Similar Compounds

Similar compounds include other isoquinoline and benzamide derivatives:

  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: : Shares the core structure but lacks the sulfonyl and ethyl modifications.

  • 2-fluorobenzamide derivatives: : These have similar aromatic structures but different functional groups.

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is unique due to its combined features of isoquinoline, sulfonyl, and fluorobenzamide, providing a distinct profile that supports its varied applications.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSAUJFBSYOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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